molecular formula C6H9NO3 B025649 (S)-ethyl 4-oxoazetidine-2-carboxylate CAS No. 106863-94-9

(S)-ethyl 4-oxoazetidine-2-carboxylate

Cat. No.: B025649
CAS No.: 106863-94-9
M. Wt: 143.14 g/mol
InChI Key: KADNUXXOMWGVIL-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Ethyl 4-oxoazetidine-2-carboxylate is a chiral β-lactam derivative characterized by a four-membered azetidine ring containing a ketone group at the 4-position and an ethyl ester moiety at the 2-position. This compound belongs to a class of strained heterocycles with significant interest in medicinal chemistry due to their role as precursors for antibiotics and protease inhibitors. The (S)-configuration at the 2-position is critical for stereoselective interactions in biological systems, influencing binding affinity and metabolic stability .

Properties

CAS No.

106863-94-9

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

ethyl (2S)-4-oxoazetidine-2-carboxylate

InChI

InChI=1S/C6H9NO3/c1-2-10-6(9)4-3-5(8)7-4/h4H,2-3H2,1H3,(H,7,8)/t4-/m0/s1

InChI Key

KADNUXXOMWGVIL-BYPYZUCNSA-N

SMILES

CCOC(=O)C1CC(=O)N1

Isomeric SMILES

CCOC(=O)[C@@H]1CC(=O)N1

Canonical SMILES

CCOC(=O)C1CC(=O)N1

Synonyms

2-Azetidinecarboxylicacid,4-oxo-,ethylester,(S)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Ester Group Variations

(a) (S)-Benzyl 4-Oxoazetidine-2-Carboxylate (CAS 72776-05-7)
  • Molecular formula: C₁₁H₁₁NO₃.
  • Molecular weight : 205.21 g/mol .
  • Storage conditions require refrigeration (2–8°C) due to higher steric hindrance and sensitivity to hydrolysis .
(b) Methyl (2S)-4-Oxoazetidine-2-Carboxylate
  • Molecular formula: C₆H₉NO₃.
  • Molecular weight : 157.14 g/mol .
  • Key differences :
    • The methyl ester is more polar than the ethyl analog, favoring solubility in polar solvents.
    • Smaller ester groups may accelerate enzymatic hydrolysis, impacting metabolic stability .

Substituent Modifications on the Azetidine Ring

(a) Ethyl trans-3-Ethyl-1-(4-Methoxyphenyl)-4-Oxoazetidine-2-Carboxylate
  • Molecular formula: C₁₅H₁₉NO₄.
  • Synthesis : Catalytic asymmetric method using tetraphenylphosphonium fluoride, yielding 84% with trans/cis = 38:1 .
  • Key spectral data :
    • ¹H NMR (CDCl₃): δ 4.39 (q, 2H, ethyl ester), 1.28 (t, 3H, CH₃) .
  • Functional impact : The 4-methoxyphenyl substituent enhances π-π stacking interactions, useful in receptor targeting .
(b) Ethyl trans-1-(4-Methoxyphenyl)-3-Methyl-4-Oxoazetidine-2-Carboxylate
  • Yield : 71% with trans/cis = 51:1 .
  • Key spectral data :
    • ¹³C NMR (CDCl₃): δ 170.0 (C=O), 55.5 (OCH₃) .
  • Impact of methyl group : The 3-methyl substituent improves diastereoselectivity but may introduce steric clashes in enzyme-binding pockets .

Physicochemical and Spectral Properties

Compound ¹H NMR (δ, CDCl₃) IR (cm⁻¹) Predicted CCS (Ų, [M+H]⁺)
(S)-Ethyl 4-oxoazetidine-2-carboxylate 4.39 (q, 2H, CH₂CH₃), 1.28 (t, 3H, CH₃) 1749 (C=O ester) ~144 (estimated)
(S)-Benzyl analog 7.25 (d, 2H, Ar–H), 4.41 (d, 1H, J=Hz) 143.9 ([M+H]⁺)
Ethyl trans-3-methyl derivative 1.51 (d, 3H, CH₃) 1741 (C=O lactam)
  • Notes: The ethyl ester’s ¹H NMR signals (δ 4.39, 1.28) are consistent across analogs . Collision cross-section (CCS) values predict benzyl analogs have similar sizes to ethyl derivatives despite higher MW .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.